molecular formula C22H18N2S2 B11095517 Benzene, 1-(6-methylbenzothiazol-2-yl)-4-(4-methylthiobenzylidenamino)-

Benzene, 1-(6-methylbenzothiazol-2-yl)-4-(4-methylthiobenzylidenamino)-

Cat. No.: B11095517
M. Wt: 374.5 g/mol
InChI Key: YHZHGONIXFVHTD-UHFFFAOYSA-N
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Description

(E)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring and a methanimine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE typically involves a multi-step process. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the phenyl groups and the methanimine moiety. Common reagents used in these reactions include sulfur-containing compounds and aromatic amines. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This often involves the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of (E)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

(E)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (E)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-[4-(METHYLSULFANYL)PHENYL]METHANIMINE is unique due to its combination of a benzothiazole ring and a methanimine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C22H18N2S2

Molecular Weight

374.5 g/mol

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(4-methylsulfanylphenyl)methanimine

InChI

InChI=1S/C22H18N2S2/c1-15-3-12-20-21(13-15)26-22(24-20)17-6-8-18(9-7-17)23-14-16-4-10-19(25-2)11-5-16/h3-14H,1-2H3

InChI Key

YHZHGONIXFVHTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)SC

Origin of Product

United States

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